N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide - 2034414-19-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Catalog Number: EVT-2948151
CAS Number: 2034414-19-0
Molecular Formula: C17H15N7O2
Molecular Weight: 349.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • [1,2,4]triazolo[4,3-a]pyridine: This fused heterocyclic system is found in various bioactive compounds, including some with demonstrated activity as GABA receptor modulators [, ].
  • 1,2,4-oxadiazole: This heterocycle is a known pharmacophore and has been incorporated into compounds exhibiting diverse biological activities, including positive inotropic agents and RORγt inverse agonists [, ].
  • Pyridine: This aromatic heterocycle is ubiquitous in pharmaceuticals and agrochemicals, often contributing to favorable binding interactions with biological targets [, ].
  • Acetamide: This functional group is commonly employed as a linker in medicinal chemistry, connecting different pharmacophores to improve drug-like properties [].
  • RORγt Inverse Agonists: The presence of a [, , ]triazolo[4,3-a]pyridine scaffold and a 1,2,4-oxadiazole ring suggests potential as a RORγt inverse agonist, similar to compound 33 described in []. This could be relevant for research on autoimmune diseases driven by pro-inflammatory Th17 cytokines.
  • Positive Inotropic Agents: The 1,2,4-oxadiazole ring, coupled with the acetamide linker and pyridine moiety, bears resemblance to compounds studied as positive inotropic agents []. Further investigation could explore its potential in this area.

3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole

Compound Description: This compound serves as a "dipharmacophore," implying its potential biological activity across two pharmacological targets []. Researchers investigated its two polymorphic forms, finding differences in molecular and crystal structures impacting energy levels and intermolecular interactions [].

Relevance: This compound shares the core structure of a [, , ]triazolo[4,3-a]pyridine linked to a 3-methyl-1,2,4-oxadiazole ring with N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide. The variation lies in the substituent at the 5-position of the [, , ]triazolo[4,3-a]pyridine, with a cyclopropyl group in this compound compared to the more complex acetamide-pyridinylmethyl substituent in the target compound [].

7-Ethoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine

Compound Description: This compound's crystal structure reveals a supramolecular chain formation along the c-axis due to N—H⋯N hydrogen bond interactions [].

Relevance: Though structurally distinct from N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, this compound shares the presence of a pyridine ring and a triazole ring system, highlighting the research interest in these heterocyclic motifs [].

2-(4-(4-Substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for positive inotropic activity [, ]. Researchers aimed to identify more potent alternatives to the standard drug Milrinone for this purpose [, ].

Relevance: While not directly analogous to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, both groups of compounds incorporate a triazole ring fused with another heterocycle. The target compound features a [, , ]triazolo[4,3-a]pyridine, whereas this series utilizes a [, , ]triazolo[4,3-a]quinoline core [, ]. The presence of an acetamide linker in both further emphasizes the structural similarities.

(R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Compound Description: This specific compound and its precursors are central to a disclosed method for preparing [, , ]triazolo[4,3-a]pyridines [].

Relevance: This compound features a [, , ]triazolo[4,3-a]pyridine core, directly aligning it with the core structure of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide []. This highlights the significance of the [, , ]triazolo[4,3-a]pyridine scaffold in medicinal chemistry research.

1,1-dimethyl-3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)thiourea (5) & 1,1-dimethyl-3-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]thiourea (6)

Compound Description: These two compounds were synthesized and characterized using NMR spectroscopy. They were further investigated for biological activity against cervical cancer cells (HeLa) and bacteria. Compound 6 showed promising antioxidant properties comparable to Trolox [].

Relevance: Both compounds emphasize the importance of the 1,2,4-triazole ring system, a key component also present in N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide []. This suggests a broader research interest in exploring the biological applications of triazole derivatives.

N-[4-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazin-6-yl)phenyl]-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide (11) & 2-[{[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol (3)

Compound Description: These compounds were synthesized as part of the same study as compounds 5 and 6 []. Compound 3 was further analyzed using single-crystal X-ray diffraction to determine its structure [].

Relevance: The presence of the 1,2,4-triazole ring in these compounds underscores its relevance to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide and highlights the diverse chemical space explored around this heterocycle [].

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10) & (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: These compounds represent a novel series of imidazo[1,2-a]pyridine-based RORγt inverse agonists developed as potential treatments for autoimmune diseases []. Both compounds exhibited good pharmacological potencies in biochemical and cell-based assays, along with favorable physicochemical properties []. Notably, they demonstrated in vivo activity in a rodent model, effectively reducing IL-17 cytokine production [].

Relevance: While these compounds target RORγt and feature an imidazo[1,2-a]pyridine core, their structural features overlap with N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide by incorporating both a substituted 1,2,4-oxadiazole ring and an acetamide linker []. This suggests a potential for shared structure-activity relationships despite targeting different biological targets.

3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

Compound Description: This compound was part of a study investigating the pharmacological properties of GABAA receptors containing γ1 subunits [, , ]. In this research, it was one of the ligands analyzed for its effect on GABA-induced chloride currents in Xenopus laevis oocytes [, , ].

Relevance: This compound highlights the relevance of the 1,2,4-triazole ring system, a key structural feature also present in N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide [, , ]. This suggests a broader interest in exploring the biological activities of diversely substituted triazole derivatives.

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS-15943)

Compound Description: Initially considered an antagonist, CGS-15943 was later identified as an inverse agonist for adenosine A1 receptors []. This compound exhibits a higher affinity for the uncoupled, inactive state of the receptor compared to the G-protein-coupled state [].

Properties

CAS Number

2034414-19-0

Product Name

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide

Molecular Formula

C17H15N7O2

Molecular Weight

349.354

InChI

InChI=1S/C17H15N7O2/c1-11-20-17(26-23-11)13-4-6-24-14(8-13)21-22-15(24)10-19-16(25)7-12-3-2-5-18-9-12/h2-6,8-9H,7,10H2,1H3,(H,19,25)

InChI Key

VUCPCYQEELFUFH-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.